molecular formula C15H11NO2 B15208257 1-(2-Phenyl-1,3-benzoxazol-4-yl)ethan-1-one CAS No. 60723-73-1

1-(2-Phenyl-1,3-benzoxazol-4-yl)ethan-1-one

Katalognummer: B15208257
CAS-Nummer: 60723-73-1
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: IGGPSKMROHMAGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone is a heterocyclic compound featuring a benzoxazole core structure Benzoxazoles are known for their diverse biological activities and are widely studied in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with benzoyl chloride, followed by a Friedel-Crafts acylation reaction. The reaction typically requires an acid catalyst such as aluminum chloride and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets. For instance, its role as a tyrosinase inhibitor has been studied, where it binds to the active site of the enzyme, inhibiting melanin production. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, leading to its inhibitory effects .

Vergleich Mit ähnlichen Verbindungen

1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone can be compared with other benzoxazole derivatives:

These comparisons highlight the unique properties of 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone, particularly its versatility in various chemical reactions and its potential in scientific research.

Eigenschaften

CAS-Nummer

60723-73-1

Molekularformel

C15H11NO2

Molekulargewicht

237.25 g/mol

IUPAC-Name

1-(2-phenyl-1,3-benzoxazol-4-yl)ethanone

InChI

InChI=1S/C15H11NO2/c1-10(17)12-8-5-9-13-14(12)16-15(18-13)11-6-3-2-4-7-11/h2-9H,1H3

InChI-Schlüssel

IGGPSKMROHMAGE-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C2C(=CC=C1)OC(=N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.